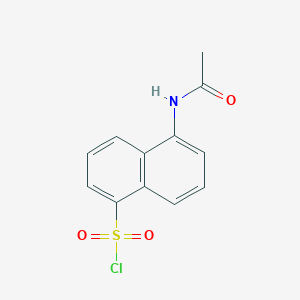

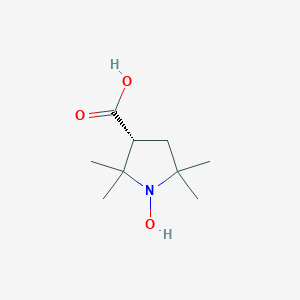

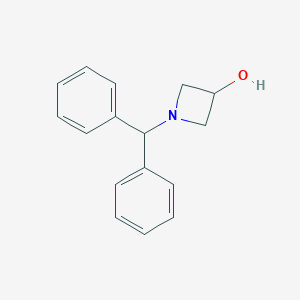

![molecular formula C9H10N2O2 B014837 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 63388-01-2](/img/structure/B14837.png)

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. A noteworthy synthesis approach is the one-pot synthesis technique, which combines multiple reactants to form the desired product in a single reaction vessel, enhancing efficiency and yield. An example includes the formation of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles through the reaction of o-phenylenediamine with substituted aromatic aldehydes, facilitated by catalysts such as 1-heptanesulfonic acid sodium salt in a mixture of acetonitrile and water (Jadhav et al., 2009).

Applications De Recherche Scientifique

Fluorescent Probes and Chemical Sensors

- The compound exhibits unique fluorescence properties, particularly when coordinated with metal ions like Zn2+, which leads to enhanced fluorescence. This characteristic makes it suitable for use as a fluorescent probe in various applications, including metal ion detection (Zheng Wen-yao, 2012).

- Similarly, another study highlighted its potential as a Co2+ fluorescence chemical sensor due to its selective fluorescent quenching effect in the presence of Co2+, making it a candidate for further study as a Co2+ fluorescence chemical sensor (Hou Xuan, 2012).

Drug Design and Synthesis 3. A detailed study designed and synthesized a range of compounds, including 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one derivatives, as potent dual serotonin receptor antagonists. These compounds were evaluated using PET imaging in a primate brain, demonstrating their potential in drug design and pharmacology (Emmanuel Deau et al., 2015).

Polymer Synthesis and Material Science 4. In the realm of polymer science, this compound has been used as a monomer to synthesize novel homopolymers and copolymers via N-C coupling reactions. These polymers exhibit remarkable properties such as high thermal stability, making them suitable for high-performance materials (A. Mir et al., 2012).

Bioactive Compound Synthesis 5. The compound serves as a key building block in the synthesis of a variety of bioactive compounds, including anticancer agents. These derivatives are synthesized and tested for their in vitro anticancer activity, showing significant growth inhibition activity, which highlights its importance in medicinal chemistry (M. Rashid et al., 2012).

Propriétés

IUPAC Name |

3-(2-hydroxyethyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONXBNQBUCKCLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400048 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

63388-01-2 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

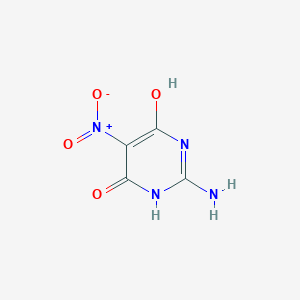

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

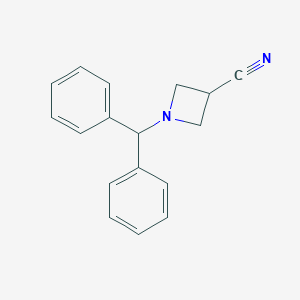

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)

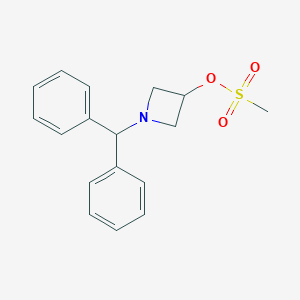

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)

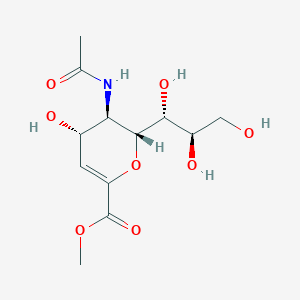

![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)